1-Cyano-2-ethylguanidine

Overview

Description

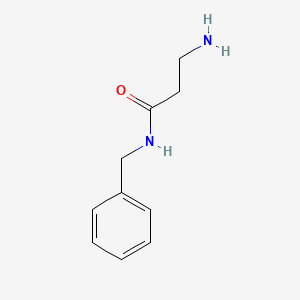

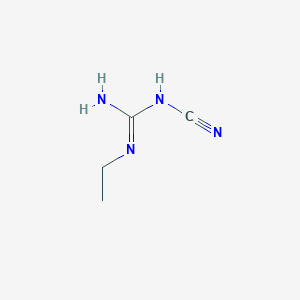

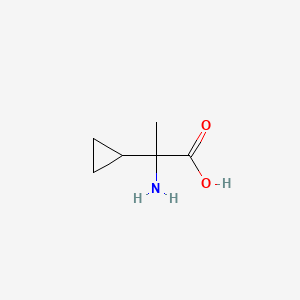

This molecule is a derivative of guanidine, which is known for its versatility and biological activity. The compound’s structure includes a cyano group (-CN) and an ethyl group (-C2H5) attached to the guanidine core, making it a unique and valuable chemical entity.

Mechanism of Action

Target of Action

Related compounds such as guanethidine and guanidine are known to interact with adrenergic nerves and acetylcholine receptors respectively .

Mode of Action

Guanethidine, a related compound, is known to inhibit the release of norepinephrine at nerve endings . Guanidine, another related compound, enhances the release of acetylcholine following a nerve impulse .

Biochemical Pathways

Related compounds like guanethidine and guanidine are known to affect the adrenergic and cholinergic pathways respectively .

Pharmacokinetics

Pharmacokinetics generally involves factors such as how quickly the drug is absorbed into the bloodstream, how it is distributed in the body, how it is metabolized or broken down, and how it is excreted .

Result of Action

Related compounds like guanethidine and guanidine are known to have antihypertensive effects and to treat muscle weakness and fatigue respectively .

Biochemical Analysis

Cellular Effects

1-Cyano-2-ethylguanidine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of mitochondrial Complex IV, thereby impacting cellular bioenergetics and ATP production . This compound can also affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, altering their activity through inhibition or activation. For example, this compound can inhibit cytochrome P450 enzymes, affecting the metabolism of various substrates . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular metabolism and function. At high doses, it may exhibit toxic or adverse effects, including inhibition of enzyme activity and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo phase I and phase II metabolic reactions, including oxidation by cytochrome P450 enzymes and conjugation with glucuronic acid . These metabolic processes influence the compound’s activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments . Its distribution within tissues is influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

The synthesis of 1-Cyano-2-ethylguanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of cyanamides that react with derivatized amines . Another approach involves the use of thiourea derivatives as guanidylating agents, often in conjunction with coupling reagents or metal-catalyzed guanidylation . Industrial production methods may employ similar synthetic routes but on a larger scale, optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Cyano-2-ethylguanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.

Substitution: The cyano and ethyl groups can participate in substitution reactions, where other functional groups replace them. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyano-2-ethylguanidine has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s guanidine core allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Comparison with Similar Compounds

1-Cyano-2-ethylguanidine can be compared to other guanidine derivatives such as:

1-Cyano-2-methylguanidine: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.

1-Cyano-2-phenylguanidine:

2-Aminoimidazolines: Cyclic guanidines with unique properties as superbases and applications in organocatalysis. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and interaction profiles compared to other guanidine derivatives.

Properties

IUPAC Name |

1-cyano-2-ethylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-2-7-4(6)8-3-5/h2H2,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKZUUMAGYBBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C(N)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325970 | |

| Record name | 1-cyano-2-ethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24010-80-8 | |

| Record name | NSC522390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyano-2-ethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)

![Ethyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1267578.png)

![[(2-Bromoethoxy)(phenyl)methyl]benzene](/img/structure/B1267589.png)